molecular formula C22H27NO7 B4042271 2,6-dimethyl-4-[2-(3-phenoxyphenoxy)ethyl]morpholine oxalate

2,6-dimethyl-4-[2-(3-phenoxyphenoxy)ethyl]morpholine oxalate

Cat. No.: B4042271
M. Wt: 417.5 g/mol
InChI Key: SCEDLDDATSUBJH-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[2-(3-phenoxyphenoxy)ethyl]morpholine oxalate is a useful research compound. Its molecular formula is C22H27NO7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.17875220 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Agents

One area of application for morpholine derivatives is in the development of broad-spectrum antifungal agents. Research has identified certain morpholine acetamide derivatives as effective against a range of fungal pathogens, including Candida and Aspergillus species. Modifications to the morpholine core have been shown to improve plasma stability while maintaining antifungal efficacy. Notably, some derivatives have demonstrated in vivo efficacy in reducing fungal load in models of systemic Candida albicans infection (Bardiot et al., 2015).

Chemical Transformations and Complexation

Morpholine derivatives are also utilized in chemical synthesis and transformations. For example, reactions involving substituted oxazolo-[3,2-a]pyridines with morpholine have been documented, leading to the cyclization and formation of novel compounds characterized by X-ray structural analysis (Rybakov & Babaev, 2014). Another study explored the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II), revealing insights into the structural characteristics of these complexes (Singh et al., 2000).

Drug Discovery and Solubility Enhancement

In drug discovery, morpholine derivatives, particularly oxetanes, are valued for their ability to modify drug properties such as solubility, lipophilicity, and metabolic stability. Substitution with an oxetane can significantly enhance aqueous solubility and reduce metabolic degradation, offering a promising avenue for developing more effective pharmaceuticals (Wuitschik et al., 2010).

Environmental Applications

Another significant application of morpholine derivatives is in environmental science, particularly in the complete oxidation of pollutants. The photoassisted Fenton reaction, involving morpholine derivatives, has been studied for the rapid decomposition and mineralization of hazardous compounds like metolachlor and methyl parathion in water, showcasing the potential of these compounds in environmental remediation efforts (Pignatello & Sun, 1995).

Properties

IUPAC Name

2,6-dimethyl-4-[2-(3-phenoxyphenoxy)ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.C2H2O4/c1-16-14-21(15-17(2)23-16)11-12-22-19-9-6-10-20(13-19)24-18-7-4-3-5-8-18;3-1(4)2(5)6/h3-10,13,16-17H,11-12,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEDLDDATSUBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.